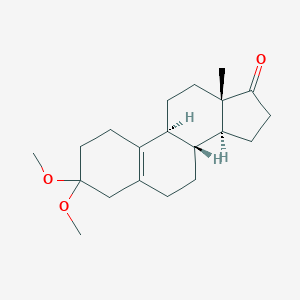
3,3-Dimethoxyestr-5(10)-ene-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxyestr-5(10)-ene-17-one is a synthetic compound belonging to the class of estrogens It is characterized by the presence of two methoxy groups at the 3rd position and a ketone group at the 17th position of the steroid nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyestr-5(10)-ene-17-one typically involves the methoxylation of estrone or its derivatives. The process begins with the protection of the hydroxyl groups, followed by the introduction of methoxy groups using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethoxyestr-5(10)-ene-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3,3-Dimethoxyestr-5(10)-ene-17-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxyestr-5(10)-ene-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Estrone: A naturally occurring estrogen with a hydroxyl group at the 3rd position.
Estradiol: Another natural estrogen with hydroxyl groups at the 3rd and 17th positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 3,3-Dimethoxyestr-5(10)-ene-17-one is unique due to the presence of methoxy groups, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and receptor binding affinity compared to its natural counterparts.
Propriétés
Numéro CAS |
19257-34-2 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1 |
Clé InChI |
RHMXJSWKQJYEOA-VXNCWWDNSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC |
Key on ui other cas no. |
19257-34-2 |
Pictogrammes |
Environmental Hazard |
Synonymes |
3,3-Dimethoxyestr-5(10)-ene-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















